Cedrene Demonstrates Superior and Orally Active Anti-Obesity Efficacy Relative to Untreated Controls in Preclinical Models
Cedrene exhibits a robust, orally bioavailable anti-obesity effect in vivo. In a high-fat diet (HFD)-induced obesity model in C57BL/6 N mice, oral administration of α-cedrene prevented HFD-induced weight gain and abnormal metabolic aberrations over 8 weeks [1]. The specificity of this effect is underscored by genetic knockdown studies, wherein the anti-obesity benefit of Cedrene was substantially (~50%) attenuated in Adcy3 heterozygous null (Adcy3+/-) mice compared to wild-type controls, confirming its target-specific mechanism of action [1]. This contrasts with the lack of documented, orally active anti-obesity effects for its common cedarwood oil co-constituents, such as Cedrol and Thujopsene, which are primarily associated with different mechanisms (e.g., CYP inhibition).
| Evidence Dimension | Attenuation of HFD-induced weight gain suppression |
|---|---|
| Target Compound Data | ~50% attenuation of weight gain suppression in Adcy3+/- mice vs. wild-type controls |
| Comparator Or Baseline | Wild-type mice (full effect) vs. Adcy3+/- mice (attenuated effect) |
| Quantified Difference | ~50% reduction in anti-obesity efficacy |
| Conditions | In vivo: Adcy3 heterozygous null (Adcy3+/-) mice and wild-type controls fed HFD ± α-cedrene for 17 weeks |
Why This Matters
This evidence confirms that Cedrene's anti-obesity activity is not a non-specific artifact but is mediated by a defined molecular pathway, providing a mechanistic rationale for its selection over other sesquiterpenes lacking this validated, target-specific in vivo efficacy.
- [1] Tong, T., Yu, R., & Park, T. (2019). α-Cedrene protects rodents from high-fat diet-induced adiposity via adenylyl cyclase 3. International Journal of Obesity, 43(1), 202-216. View Source
